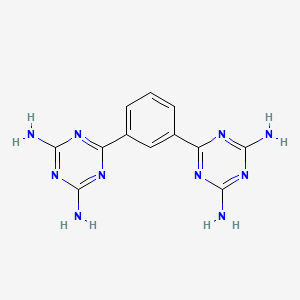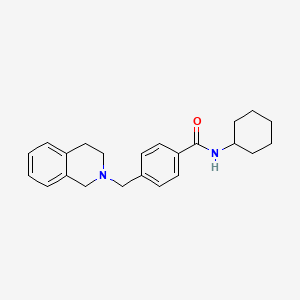
2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the development and activation of B cells, which are responsible for producing antibodies. TAK-659 has shown potential as a therapeutic agent for the treatment of various B cell-related diseases, including lymphoma, leukemia, and autoimmune disorders.
Mécanisme D'action
2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide works by inhibiting the activity of BTK, a key enzyme involved in the development and activation of B cells. By blocking BTK, 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide prevents the activation and proliferation of B cells, ultimately leading to the suppression of antibody production and immune response.
Biochemical and Physiological Effects:
2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide has been shown to inhibit BTK activity in a dose-dependent manner, leading to the suppression of B cell activation and proliferation. 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide has also been shown to induce apoptosis (cell death) in B cell lymphomas and leukemias. In animal models of autoimmune disorders, 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide has been shown to reduce inflammation and improve clinical symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide is its specificity for BTK, which reduces the risk of off-target effects and toxicity. 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide has also shown good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, one limitation of 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
There are several potential future directions for research on 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide. One area of interest is the development of combination therapies that target multiple pathways involved in B cell-related diseases. Another area of interest is the exploration of 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide in combination with other immunomodulatory agents, such as checkpoint inhibitors, to enhance anti-tumor activity. Additionally, further studies are needed to elucidate the potential long-term effects of 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide on B cell function and immune response.
Méthodes De Synthèse
The synthesis of 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide involves a multi-step process that begins with the reaction of 4-fluoroaniline with 2-methoxybenzaldehyde to form 4-fluoro-2-methoxybenzylideneaniline. This intermediate is then reacted with cyanoacetic acid to form 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide.
Applications De Recherche Scientifique
2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications in various B cell-related diseases. In preclinical studies, 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide has shown significant anti-tumor activity against B cell lymphomas and leukemias. It has also demonstrated efficacy in animal models of autoimmune disorders such as rheumatoid arthritis and lupus.
Propriétés
IUPAC Name |
(E)-2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c1-22-16-5-3-2-4-12(16)10-13(11-19)17(21)20-15-8-6-14(18)7-9-15/h2-10H,1H3,(H,20,21)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYHQKKRCNCHQO-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-5,7-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5820790.png)
![N-[2-(dimethylamino)ethyl]-2-iodobenzamide](/img/structure/B5820796.png)


![5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5820809.png)

![7-[(3,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5820826.png)
![1-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5820833.png)


![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5820873.png)

![2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-methylphenol](/img/structure/B5820883.png)
![1-[(4-nitrophenyl)acetyl]azepane](/img/structure/B5820889.png)